molecular formula C17H24N2O2 B4854819 N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]hexanamide

N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]hexanamide

Cat. No.: B4854819
M. Wt: 288.4 g/mol
InChI Key: BQOAKKZCPFLXBY-UHFFFAOYSA-N
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Description

N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]hexanamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further connected to a hexanamide moiety

Properties

IUPAC Name

N-[4-(pyrrolidine-1-carbonyl)phenyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-2-3-4-7-16(20)18-15-10-8-14(9-11-15)17(21)19-12-5-6-13-19/h8-11H,2-7,12-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOAKKZCPFLXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]hexanamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,4-diaminobutane.

    Attachment to the Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through a carbonyl linkage, often using reagents like acyl chlorides or anhydrides under conditions such as reflux in an inert atmosphere.

    Formation of the Hexanamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted phenyl compounds.

Scientific Research Applications

N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]hexanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide: Similar structure with a sulfonyl group instead of a carbonyl group.

    N-(4-(pyrrolidin-1-yl)phenyl)succinamic acid: Contains a succinamic acid moiety instead of a hexanamide group.

Uniqueness

N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hexanamide moiety, in particular, can influence its solubility, stability, and reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]hexanamide
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N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]hexanamide

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